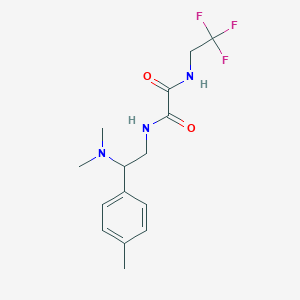

N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O2/c1-10-4-6-11(7-5-10)12(21(2)3)8-19-13(22)14(23)20-9-15(16,17)18/h4-7,12H,8-9H2,1-3H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASCYQWJXOJWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC(F)(F)F)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H25F3N3O2

- Molecular Weight : 403.44 g/mol

- CAS Number : 899955-33-0

This compound features a dimethylamino group and a trifluoroethyl moiety, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The dimethylamino group can form hydrogen bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoroethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular components.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research has also indicated that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

| HeLa (cervical cancer) | 12 |

The mechanism underlying its anticancer activity appears to involve induction of apoptosis and inhibition of cell cycle progression.

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the antimicrobial activity of this compound against clinical isolates of bacteria and fungi. The results indicated significant inhibition at low concentrations, supporting its potential application in treating infections caused by resistant strains.

- Evaluation of Anticancer Properties : Another research project focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that the compound significantly reduced cell viability and induced apoptosis in treated cells compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Flavoring Agents: S336 and S5456

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Substituents: 2,4-dimethoxybenzyl (N1) and pyridin-2-yl ethyl (N2). Application: Potent umami agonist used to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods . Safety: NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, with a safety margin exceeding 33 million relative to human exposure levels (0.0002–0.003 μg/kg bw/day) .

- S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Substituents: 2,3-dimethoxybenzyl (N1) and pyridin-2-yl ethyl (N2).

Key Differences :

- The target compound’s trifluoroethyl group may confer greater metabolic stability compared to S336/S5456’s pyridin-2-yl ethyl groups, which are prone to oxidative metabolism .

- The dimethylamino and p-tolyl groups could enhance solubility or receptor binding compared to methoxybenzyl substituents in S336/S5456 .

Antimicrobial Agents: GMC Series

- GMC-6 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(p-tolyl)oxalamide) :

| Parameter | Target Compound | GMC-6 |

|---|---|---|

| N1 Substituent | 2-(Dimethylamino)-2-(p-tolyl)ethyl | 1,3-Dioxoisoindolin-2-yl |

| N2 Substituent | 2,2,2-Trifluoroethyl | p-Tolyl |

| Application | Inferred: Antimicrobial | Antimicrobial |

| Key Feature | Fluorine atoms (metabolic stability) | Isoindolin-2-yl (reactivity) |

Key Differences :

- The target compound’s trifluoroethyl group may improve pharmacokinetic properties (e.g., half-life) compared to GMC-6’s non-fluorinated substituents .

- The dimethylamino group in the target compound could facilitate membrane penetration, enhancing antimicrobial efficacy .

Metabolic and Toxicological Insights

- Metabolism: Oxalamides are generally hydrolyzed to amines and oxalic acid derivatives.

- Toxicity: The NOEL of 100 mg/kg bw/day for S336 suggests a robust safety profile for oxalamides. However, the target compound’s dimethylamino group may require specific evaluation for neurotoxic or hepatotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.